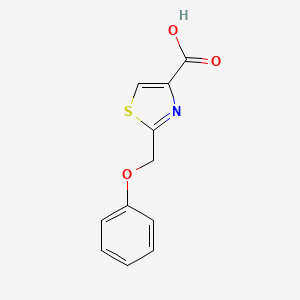

2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic acid

Description

Contextualization within Thiazole (B1198619) Chemistry and its Derivatives

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry. nih.govwisdomlib.org This aromatic ring system is a privileged scaffold found in a multitude of biologically active natural and synthetic compounds. nih.govijarsct.co.in A notable natural product containing this ring is Thiamine (Vitamin B1), which is essential for metabolism. nih.gov The versatility of the thiazole nucleus is demonstrated by its presence in numerous clinically approved drugs with a wide array of therapeutic applications. sysrevpharm.orgglobalresearchonline.net

Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antifungal properties. wisdomlib.orgijarsct.co.inbohrium.comresearchgate.net The structural diversity of these derivatives, often achieved by substitutions at the 2, 4, and 5 positions of the thiazole ring, allows for the fine-tuning of their biological and physicochemical properties. ijarsct.co.innih.gov This adaptability has made the thiazole scaffold a focal point for the development of novel therapeutic agents to address challenges like drug resistance. bohrium.com

Table 1: Examples of Thiazole-Containing Therapeutic Agents This table is interactive and can be sorted by clicking on the column headers.

| Drug Name | Therapeutic Class | Significance |

|---|---|---|

| Sulfathiazole | Antimicrobial | An early sulfa drug demonstrating the antibacterial potential of the thiazole scaffold. bohrium.com |

| Ritonavir | Antiretroviral | A protease inhibitor used in the treatment of HIV/AIDS. nih.govsysrevpharm.org |

| Abafungin | Antifungal | A broad-spectrum antifungal agent. nih.govijarsct.co.in |

| Tiazofurin | Anticancer | An antineoplastic agent with activity against certain types of leukemia. nih.govnih.gov |

| Dasatinib | Anticancer | A kinase inhibitor used to treat specific types of cancer, notably leukemia. globalresearchonline.netnih.gov |

Structural Features and Significance of the 1,3-Thiazole-4-carboxylic Acid Scaffold

The 1,3-thiazole-4-carboxylic acid scaffold is a key structural component and a versatile building block in the synthesis of more complex, biologically active molecules. biosynth.comnbinno.com The thiazole ring itself is planar and aromatic, with delocalized π-electrons, which contributes to its stability and ability to interact with biological targets. ijarsct.co.in

The carboxylic acid group at the 4-position is a particularly important feature for several reasons. It can participate in hydrogen bonding and ionic interactions, which are often crucial for binding to enzyme active sites or receptors. Furthermore, the carboxylic acid serves as a convenient chemical handle for synthetic modification. It can be readily converted into a variety of other functional groups, such as esters and amides, allowing for the systematic exploration of structure-activity relationships (SAR). acs.orgacs.org Research into derivatives of the closely related 2-amino-1,3-thiazole-4-carboxylic acid has led to the discovery of compounds with potent fungicidal and antiviral activities, highlighting the therapeutic potential embedded within this core structure. researchgate.net The strategic placement of the carboxylic acid group makes this scaffold a valuable starting point for generating libraries of diverse compounds for biological screening. nbinno.comnih.gov

Historical Perspective of Phenoxymethyl (B101242) Moiety in Bioactive Compounds

The phenoxymethyl moiety holds a significant place in the history of medicine, primarily due to its incorporation into the structure of Phenoxymethylpenicillin, also known as Penicillin V. britannica.comguidetopharmacology.org The discovery of penicillin by Alexander Fleming in 1928 marked the dawn of the antibiotic era. britannica.comwikipedia.org The initial form, Penicillin G (benzylpenicillin), was highly effective but suffered from poor stability in stomach acid, necessitating its administration by injection. britannica.com

In the late 1930s and early 1940s, a team of scientists at Oxford, including Howard Florey and Ernst Boris Chain, successfully isolated and purified penicillin, enabling its therapeutic use. britannica.comwikipedia.org This breakthrough spurred further research to overcome the limitations of Penicillin G. The development of Penicillin V was a major advancement; the addition of the phenoxymethyl side chain rendered the molecule more resistant to acid degradation. britannica.com This crucial modification allowed the antibiotic to be administered orally, greatly expanding its clinical utility and accessibility. guidetopharmacology.orgdrugbank.com The success of Penicillin V cemented the phenoxymethyl group's reputation as a valuable component in drug design for improving the pharmacokinetic properties of a parent compound.

Overview of Research Trajectories for the Compound

Research into 2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic acid is driven by the principles of rational drug design, specifically through molecular hybridization. This strategy involves combining two or more distinct pharmacophoric units to create a new hybrid compound with potentially enhanced or novel biological activity. nih.gov In this specific molecule, the proven bioactive scaffold of 1,3-thiazole-4-carboxylic acid is linked to the historically significant phenoxymethyl moiety.

Given the broad range of activities associated with thiazole derivatives, research trajectories for this compound and its analogues are likely to be diverse. researchgate.netnih.gov A primary avenue of investigation involves the synthesis of a library of derivatives to establish a clear structure-activity relationship (SAR). This typically includes:

Modification of the Carboxylic Acid: Converting the carboxyl group into various esters and amides to alter solubility, cell permeability, and target binding interactions. acs.orgacs.org

Substitution on the Phenyl Ring: Adding different substituents to the phenoxy group to probe how electronic and steric factors influence biological activity.

These newly synthesized compounds would then undergo systematic biological screening. Potential areas of investigation, based on the known properties of the constituent scaffolds, include screening for antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities. researchgate.netnih.gov For example, derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have already shown promise as agricultural fungicides and antiviral agents, suggesting a possible research path for the title compound. The ultimate goal of such research is to identify lead compounds with improved potency and favorable pharmacological profiles for further development.

Structure

3D Structure

Properties

IUPAC Name |

2-(phenoxymethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c13-11(14)9-7-16-10(12-9)6-15-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOUWCZLNURASK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic Acidresearchgate.netresearchgate.net

The construction of the 2-(phenoxymethyl)-1,3-thiazole-4-carboxylic acid scaffold primarily relies on classical heterocyclic chemistry reactions, which have been adapted and optimized for this specific target molecule.

A common and direct method to obtain the title compound is through the oxidation of its corresponding aldehyde or alcohol precursor. This transformation focuses on converting the formyl or hydroxymethyl group at the C4 position of the thiazole (B1198619) ring into a carboxylic acid.

Detailed research findings indicate that precursor aldehydes, such as 2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde, can be effectively oxidized using various oxidizing agents. researchgate.net A widely used method involves an aqueous basic hydrogen peroxide system. For instance, the oxidation of a similar thiazole carbaldehyde was achieved using 30% hydrogen peroxide in the presence of potassium hydroxide (B78521) in methanol (B129727) under reflux conditions. researchgate.net This approach is efficient for electron-rich aromatic aldehydes, leading to the corresponding carboxylic acids in excellent yields. researchgate.net The reaction is typically monitored until completion, after which the product is isolated by acidification of the reaction mixture. researchgate.net

Similarly, the oxidation of 4-hydroxymethylthiazole (B1350391) derivatives can be accomplished using stronger oxidizing agents like a mixture of nitric and sulfuric acid to yield the carboxylic acid. google.com

The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring and represents a fundamental approach to assembling the core structure of this compound. This method involves the condensation reaction between a thioamide and an α-haloketone or a related α-halocarbonyl compound. google.com

In the context of the target molecule, the synthesis would commence with 2-phenoxyethanethioamide (B1597503) as the thioamide component. This precursor contains the required phenoxymethyl (B101242) group that will be located at the C2 position of the final thiazole ring. The second component is typically an ethyl or methyl ester of 3-halo-2-oxobutanoic acid (e.g., ethyl 2-chloro-3-oxobutanoate). The reaction between these two precursors leads to the formation of the thiazole ring, with the ester group at the C4 position. A subsequent hydrolysis step is then required to convert the ester into the final carboxylic acid. This hydrolysis is generally achieved under basic conditions, for example, using a sodium hydroxide solution, followed by acidification to precipitate the carboxylic acid product. google.com The Hantzsch synthesis is known for its versatility, although it may require careful control of reaction conditions to avoid side reactions, especially with highly reactive α-haloketones. google.com

For instance, in cyclization reactions similar to the Hantzsch synthesis, the choice of base can be critical. Studies on related heterocyclic syntheses have shown that while common bases like potassium hydroxide (KOH) are effective, other bases such as cesium carbonate (Cs2CO3) can lead to quantitative yields under mild conditions. researchgate.net In contrast, bases like sodium carbonate (Na2CO3) and potassium carbonate (K2CO3) might show poor efficiency. researchgate.net

Furthermore, the development of continuous flow processes using microreactors is an emerging optimization strategy. nih.gov This technology allows for precise control over reaction parameters, enhancing safety and yield. A multi-step synthesis that might take days using traditional batch processes can be shortened to minutes. nih.gov Such automated systems can employ optimization algorithms to rapidly determine the best reaction conditions, highlighting a modern approach to improving pharmaceutical and fine chemical synthesis. nih.gov

Precursors and Intermediate Compounds in Synthesisresearchgate.netorganic-chemistry.orgnih.govnih.gov

The successful synthesis of this compound is critically dependent on the availability and purity of its precursors and the stability of its intermediates.

The primary precursors for the Hantzsch synthesis route are:

2-Phenoxyethanethioamide: This compound provides the C2-phenoxymethyl portion of the final molecule.

Ethyl 2-chloro-3-oxobutanoate (or related α-halo-β-ketoesters): This precursor provides the backbone for the C4-carboxylic acid function and the remaining atoms of the thiazole ring.

An important intermediate in this pathway is ethyl 2-(phenoxymethyl)-1,3-thiazole-4-carboxylate . This compound is the direct product of the cyclization reaction before the final hydrolysis step.

Alternative routes starting from different precursors have also been explored for thiazole-4-carboxylic acids. For example, a method starting from L-cysteine hydrochloride and formaldehyde (B43269) has been developed to produce methyl thiazolidine-4-carboxylate. google.com This intermediate is then oxidized to methyl thiazole-4-carboxylate, which is subsequently hydrolyzed to thiazole-4-carboxylic acid. google.com This pathway showcases the use of bio-derived starting materials.

Reaction Conditions and Yield Optimization in Laboratory Synthesisresearchgate.net

Optimizing laboratory synthesis involves a systematic evaluation of reaction parameters to achieve the highest possible yield and purity of this compound.

Key parameters that are frequently optimized include:

Solvent: The choice of solvent can significantly influence reaction rates and yields. Solvents such as ethanol (B145695), acetonitrile (B52724), or dimethylformamide (DMF) are commonly used for Hantzsch-type reactions. researchgate.netgoogle.com

Temperature: Reaction temperatures can range from room temperature to the boiling point of the chosen solvent, with optimal temperatures determined experimentally. google.com

Catalyst/Base: As mentioned, the base used in the cyclization step is crucial. A screening of various inorganic bases (e.g., KOH, NaOH, K2CO3, Cs2CO3) can identify the most effective catalyst for the ring-forming reaction. researchgate.net

Reaction Time: Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) helps determine the optimal time needed for completion, avoiding the formation of degradation products from prolonged reaction times.

Below is a table summarizing the effect of different bases on a model cyclization reaction, illustrating a typical optimization process.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | NaOH | Acetonitrile | 60 | Good |

| 2 | KOH | Acetonitrile | 60 | 89 |

| 3 | Na2CO3 | Acetonitrile | 60 | Poor |

| 4 | K2CO3 | Acetonitrile | 60 | Poor |

| 5 | Cs2CO3 | Acetonitrile | 60 | Quantitative |

| Data based on a model intramolecular cyclization reaction relevant to heterocyclic synthesis. researchgate.net |

Exploring Novel Synthetic Routes and Green Chemistry Principlesbldpharm.com

Modern synthetic chemistry is increasingly focused on developing novel routes that are not only efficient but also environmentally benign, adhering to the principles of green chemistry. researchgate.net For the synthesis of thiazole derivatives, this includes the use of greener solvents, alternative energy sources, and catalysts that minimize waste. mdpi.com

Innovations in this area include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov The Hantzsch synthesis of various thiazole derivatives has been successfully performed using microwave heating, often leading to cleaner reactions and simpler purification. nih.gov

Ultrasound Synthesis: The use of ultrasonic waves is another alternative energy source that can promote reactions by creating localized high-pressure and high-temperature zones, enhancing reaction rates.

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or deep eutectic solvents (DES) is a key goal. researchgate.net For example, a green Hantzsch synthesis of 4-ferrocenylthiazole derivatives was successfully carried out in a choline (B1196258) chloride/glycerol deep eutectic solvent, which could be reused multiple times. researchgate.net

Catalyst-Free or Metal-Free Reactions: Designing synthetic pathways that avoid the use of heavy metal catalysts is a significant aspect of green chemistry. Visible-light-induced syntheses of thiazole derivatives have been reported that proceed without any metal catalyst or external photosensitizer, relying instead on the in-situ formation of an electron donor-acceptor (EDA) complex. researchgate.net

These novel approaches aim to make the synthesis of this compound and related compounds more sustainable, cost-effective, and environmentally friendly. mdpi.com

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound presents multiple sites for chemical modification, making it a versatile scaffold for the synthesis of a diverse range of analogues. uni.lu Derivatization strategies primarily target three key regions of the molecule: the carboxylic acid functionality at the C4 position of the thiazole ring, the phenoxymethyl group at the C2 position, and the thiazole ring itself. These modifications are instrumental in exploring the chemical space around the core structure and developing new compounds with tailored properties. Synthetic approaches often involve classical reactions of heterocyclic compounds and functional group interconversions to generate libraries of derivatives for further investigation. nih.gov

The carboxylic acid group is a prime target for derivatization, readily undergoing conversion into a variety of other functional groups, most notably esters and amides. libretexts.org These transformations are typically straightforward and allow for the introduction of a wide array of substituents.

Esterification: The synthesis of esters from this compound can be achieved through standard acid-catalyzed esterification with an appropriate alcohol. For instance, reaction with methanol or ethanol in the presence of a strong acid catalyst like sulfuric acid yields the corresponding methyl or ethyl esters. This method is a fundamental transformation for modifying the polarity and steric bulk at the C4 position. msu.edu

Amide Formation: The conversion of the carboxylic acid to amides is a common and highly significant modification. This is generally accomplished by a two-step process. First, the carboxylic acid is activated, often by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting highly reactive acid chloride is then treated with a primary or secondary amine to form the desired amide. This method provides access to a vast library of N-substituted amides, allowing for systematic variation of the substituent on the nitrogen atom. organic-chemistry.org Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can also be used to facilitate direct amide bond formation between the carboxylic acid and an amine, avoiding the need for the intermediate acid chloride. nih.gov

| Derivative Name | Structure | Modification Type | Synthetic Reagents |

|---|---|---|---|

| Methyl 2-(phenoxymethyl)-1,3-thiazole-4-carboxylate |  | Esterification | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) |

| N-Benzyl-2-(phenoxymethyl)-1,3-thiazole-4-carboxamide |  | Amide Formation | 1. Thionyl Chloride (SOCl₂) 2. Benzylamine |

| 2-(Phenoxymethyl)-N-(pyridin-2-yl)-1,3-thiazole-4-carboxamide |  | Amide Formation | 1. Oxalyl Chloride 2. 2-Aminopyridine |

To generate analogues with various substituents on the phenyl ring, the synthesis would start from the corresponding substituted phenols (e.g., 4-chlorophenol, 3-methylphenol, 4-methoxyphenol). These phenols are first converted to the required phenoxythioacetamide intermediate. Subsequent cyclization via the Hantzsch reaction yields the 2-(substituted-phenoxymethyl)-1,3-thiazole core structure. This approach allows for the introduction of a wide range of functional groups, including halogens, alkyl, alkoxy, and nitro groups, at various positions on the aromatic ring. researchgate.net

| Derivative Name | Structure | Substituent | Position on Phenyl Ring |

|---|---|---|---|

| 2-((4-Chlorophenoxy)methyl)-1,3-thiazole-4-carboxylic acid |  | -Cl | para (4) |

| 2-((3-Methylphenoxy)methyl)-1,3-thiazole-4-carboxylic acid |  | -CH₃ | meta (3) |

| 2-((4-Methoxyphenoxy)methyl)-1,3-thiazole-4-carboxylic acid |  | -OCH₃ | para (4) |

Alterations to the thiazole heterocycle itself represent a more profound structural modification. These changes can involve bioisosteric replacement of the thiazole ring with other five-membered heterocycles or the construction of fused bicyclic systems. rasayanjournal.co.in

Bioisosteric Replacement: Bioisosteres are functional groups or molecules that have similar physical or chemical properties, which can elicit similar biological responses. The thiazole ring can be replaced by other heterocycles like 1,3,4-thiadiazole (B1197879), 1,2,4-triazole, or oxazole (B20620) to generate novel structural analogues. rasayanjournal.co.inresearchgate.net For example, the synthesis of a 1,3,4-thiadiazole analogue would involve the cyclization of a phenoxyacetic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like polyphosphate ester (PPE) or phosphorus oxychloride. nih.govjocpr.com This strategy significantly alters the electronic distribution and hydrogen bonding capacity of the core heterocyclic system.

Fused Ring Systems: The thiazole ring can also serve as a foundation for the synthesis of fused heterocyclic systems. For instance, reactions involving the functional groups on the thiazole ring can lead to the formation of bicyclic structures like thiazolo[3,2-a]pyrimidines or thiazolo[3,4-c]oxazoles. researchgate.net These syntheses often involve intramolecular cyclization reactions of appropriately substituted thiazole derivatives. For example, a 2-aminothiazole (B372263) derivative can react with β-ketoesters to form thiazolo[3,2-a]pyrimidine systems. nih.gov While starting from this compound would require multi-step transformations to introduce the necessary functionalities for cyclization, it highlights the potential for creating more rigid, complex scaffolds. rdd.edu.iq

| Derivative Name | Structure | Modification Type | Core Heterocycle |

|---|---|---|---|

| 5-(Phenoxymethyl)-1,3,4-thiadiazole-2-amine |  | Bioisosteric Replacement | 1,3,4-Thiadiazole |

| 5-(Phenoxymethyl)-4-phenyl-1,2,4-triazole-3-thiol |  | Bioisosteric Replacement | 1,2,4-Triazole |

| Substituted Thiazolo[3,2-a]pyrimidine | ![Generic structure of a Thiazolo[3,2-a]pyrimidine](https://i.imgur.com/example-fused.png) | Fused System | Thiazolo[3,2-a]pyrimidine |

Medicinal Chemistry and Biological Activity Research Pre Clinical Focus

Exploration of Biological Targets and Mechanisms of Action

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For 2-(phenoxymethyl)-1,3-thiazole-4-carboxylic acid and its close analogs, research has primarily focused on enzyme inhibition, with emerging interest in their potential to modulate receptor signaling pathways. Understanding these interactions at a molecular level is crucial for elucidating their mechanism of action and guiding further drug development.

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, SHP2, Carbonic Anhydrase)

Src Homology-2 domain-containing Protein Tyrosine Phosphatase-2 (SHP2):

The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical regulator of cell growth and differentiation pathways, including the MAPK pathway. nih.gov Mutations and hyperactivation of SHP2 are implicated in various developmental disorders and cancers, making it a significant therapeutic target. nih.govnih.gov A study on a series of ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives, which are structurally very similar to this compound, has demonstrated potent inhibitory activity against SHP2. nih.gov One of the most active compounds in this series, compound 1d , exhibited an IC50 value of 0.99 μM against SHP2. nih.gov

Molecular dynamics simulations of these derivatives have provided insights into their binding mode within the SHP2 protein. nih.gov This research suggests that the phenoxymethyl (B101242) thiazole (B1198619) scaffold is a promising starting point for the development of novel and effective SHP2 inhibitors. nih.gov

Table 1: SHP2 Inhibitory Activity of Ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate Derivatives

| Compound | Substitution on Phenyl Ring | IC50 (μM) |

|---|---|---|

| 1a | H | >50 |

| 1b | 4-F | 2.35 |

| 1c | 4-Cl | 1.58 |

| 1d | 4-Br | 0.99 |

| 1e | 4-CH3 | >50 |

Xanthine Oxidase:

Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Elevated levels of uric acid can lead to conditions such as gout. nih.gov While direct studies on this compound are limited, research on other heterocyclic compounds containing a phenoxymethyl group has shown promising xanthine oxidase inhibitory activity. nih.gov For instance, a series of 7-methyl-2-(phenoxymethyl)-5H- nih.govnih.govmdpi.comthiadiazolo[3,2-a]pyrimidin-5-one derivatives were synthesized and evaluated as xanthine oxidase inhibitors, with some compounds showing more potent inhibition than the standard drug allopurinol. nih.gov Molecular docking studies of these compounds revealed interactions with the molybdenum-oxygen-sulfur (MOS) complex, a key component of the xanthine oxidase active site. nih.gov This suggests that the phenoxymethyl moiety can be a valuable component in the design of xanthine oxidase inhibitors.

Carbonic Anhydrase:

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Thiazole and thiadiazole derivatives have been investigated as carbonic anhydrase inhibitors. nih.govrsc.org For example, a series of 2-substituted-1,3,4-thiadiazole-5-sulfamides showed potent inhibitory activity against mitochondrial CA isoforms VA and VB. nih.gov The thiazole scaffold is recognized for its potential to be incorporated into potent CA inhibitors. rsc.org

Receptor Binding and Signaling Pathway Modulation

SHP2, a key target of phenoxymethyl thiazole derivatives, plays a crucial role in various signaling pathways. It is involved in the cell death pathway (PD-1/PD-L1) and the cell growth and differentiation pathway (MAPK). nih.gov By inhibiting SHP2, these compounds can modulate these critical cellular signaling cascades. The hyperactivation of SHP2 due to mutations is linked to several diseases, and its inhibition is a promising therapeutic strategy. nih.govnih.gov The involvement of SHP2 in regulating diverse cellular processes like proliferation, survival, differentiation, and apoptosis underscores the potential of its inhibitors to impact a wide range of pathological conditions. nih.gov

Molecular Recognition Principles in Ligand-Target Interactions

The interaction between a ligand and its biological target is governed by principles of molecular recognition, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. In the case of ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives and SHP2, a common feature pharmacophore model was developed to understand the structure-activity relationship. nih.gov This model helps in identifying the key chemical features of the ligands that are essential for their binding and inhibitory activity against the target enzyme. Molecular dynamics simulations further elucidate the most probable binding mode of these compounds within the allosteric binding pocket of SHP2, providing a detailed picture of the ligand-target interactions at an atomic level. nih.govnih.gov

In Vitro Biological Activity Profiling in Cellular and Subcellular Systems

The evaluation of a compound's biological activity in in vitro settings, such as cell cultures and subcellular fractions, provides crucial information about its potential therapeutic effects and mechanism of action at a cellular level.

Anti-inflammatory Potential and Associated Mechanisms

Inflammation is a complex biological response to harmful stimuli, and the arachidonic acid pathway, involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), plays a central role. researchgate.netdoaj.org Thiazole derivatives have emerged as promising anti-inflammatory agents, with some compounds demonstrating potent inhibition of COX-2 and 5-LOX. researchgate.netdoaj.org The anti-inflammatory effects of thiazole compounds are also attributed to their ability to modulate various signaling pathways involved in inflammation, such as the JAK-STAT, MAPK, and TNF-α pathways. researchgate.netdoaj.org

Studies on different series of thiazole derivatives have shown significant anti-inflammatory activity in various in vivo models. nih.gov For example, some thiazolyl-carbonyl-thiosemicarbazides have demonstrated anti-inflammatory effects by reducing the acute phase response and oxidative stress. nih.gov These compounds are suggested to exert their effects by inhibiting inducible nitric oxide synthase (iNOS), thereby reducing nitric oxide synthesis. nih.gov The structural features of this compound, particularly the thiazole core, suggest that it may also possess anti-inflammatory properties worthy of further investigation.

Anticancer Activity in Cell Lines (e.g., Apoptosis Induction, Cell Cycle Blocking)

The thiazole scaffold is a core component in numerous compounds investigated for their pharmacological potential, including anticancer properties. ijper.orgresearchgate.net Research into thiazole derivatives has revealed their capacity to suppress the growth of cancer cell lines through various mechanisms, most notably by inducing programmed cell death (apoptosis) and causing cell cycle arrest. mdpi.comresearchgate.net

Studies have shown that certain thiazole-containing antibiotics can efficiently inhibit the growth and induce potent apoptosis in a wide variety of human cancer cell lines, including those of neuroblastoma, leukemia, and hepatoma. plos.orgsemanticscholar.org The mechanism for this activity has been linked to the suppression of the Forkhead box M1 (FoxM1) transcription factor, which is a key positive regulator of the cell cycle and is frequently overexpressed in human tumors. plos.orgsemanticscholar.org The induction of apoptosis by these thiazole compounds correlates with the downregulation of FoxM1 expression. plos.orgsemanticscholar.org Furthermore, overexpression of FoxM1 has been shown to partially protect cancer cells from apoptosis mediated by these thiazole antibiotics, suggesting that the anticancer effect is exerted, at least in part, through the suppression of FoxM1. plos.orgsemanticscholar.org

Other synthetic 1,3-thiazole derivatives have also demonstrated significant cytotoxic and pro-apoptotic activity against various cancer cell lines, such as breast cancer (MCF-7, MDA-MB-468) and prostate cancer (PC-12). nih.gov The pro-apoptotic activity of these compounds is supported by evidence of DNA fragmentation and increased activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The mechanism of apoptosis induction by these thiazoles appears to proceed through the intrinsic pathway, as indicated by the modulation of apoptosis markers like BAX and BCL-2. nih.gov For instance, one thiazole derivative, compound 4c in a specific study, significantly increased both early (43.9-fold) and late (32.8-fold) apoptosis in MCF-7 breast cancer cells compared to untreated controls. mdpi.com

Table 1: Anticancer Activity of Selected Thiazole Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| Thiazole Antibiotics (e.g., Siomycin A, Thiostrepton) | Neuroblastoma, Leukemia, Hepatoma, Melanoma | Growth inhibition, Apoptosis induction | Suppression of FoxM1 expression and transcriptional activity | plos.orgsemanticscholar.org |

| Synthetic Thiazole Derivative (Compound 4c) | MCF-7 (Breast Cancer) | Cytotoxicity (IC50 = 2.57 µM), Apoptosis induction | Induction of early and late-stage apoptosis | mdpi.com |

| Synthetic Thiazole Derivative (Compound 4c) | HepG2 (Liver Cancer) | Cytotoxicity (IC50 = 7.26 µM) | Not specified | mdpi.com |

| Phthalimide-Thiazole Hybrids (e.g., Compound 5b) | MCF-7 (Breast Cancer) | High Cytotoxicity (IC50 = 0.2 µM) | Apoptosis induction via intrinsic pathway (Caspase-3 activation) | nih.gov |

Antiviral Activities

The thiazole nucleus is recognized for its presence in compounds with a broad spectrum of biological activities, including antiviral properties. researchgate.net Derivatives of thiazolidine-4-carboxylic acid, a related heterocyclic structure, have been synthesized and evaluated for their potential as antiviral agents. nih.gov For example, a series of 2-aryl substituted thiazolidine-4-carboxylic acids demonstrated notable in ovo activity against Avian Influenza Virus (AIV) H9N2 and Infectious Bronchitis Virus (IBV). nih.gov These preliminary findings suggest that the thiazolidine (B150603) carboxylic acid scaffold holds promise for the development of new antiviral drugs. nih.gov While these studies highlight the potential of the broader class of thiazole-related heterocycles, specific research focusing on the antiviral activity of this compound is not detailed in the available literature.

Pre-clinical Efficacy Studies in Animal Models (Mechanistic Insights)

Pre-clinical animal models are indispensable tools for evaluating the therapeutic efficacy of new drug candidates and for gaining mechanistic insights before human clinical trials. nih.govfrontiersin.orgfrontiersin.org Such models are crucial for bridging the gap between in vitro findings and clinical applications. nih.gov

Target Engagement and Pharmacodynamic Markers

For anticancer agents, demonstrating target engagement and proof of mechanism in a pre-clinical setting is a key component for improving trial success. researchgate.net In the context of thiazole derivatives that target the FoxM1 transcription factor, a critical pre-clinical step would involve demonstrating that the compound effectively inhibits FoxM1 in an in vivo model. plos.orgsemanticscholar.org Pharmacodynamic (PD) biomarker assays can be established to confirm this target engagement. researchgate.net For a compound like this compound, assuming a similar mechanism, PD markers could include the measurement of FoxM1 protein levels or the expression of its downstream target genes involved in cell cycle progression within tumor tissue following administration of the compound in an animal model. plos.orgsemanticscholar.orgresearchgate.net Inhibition of FoxM1 has been shown to delay liver tumor growth in mice, providing a direct link between target engagement and a therapeutic outcome. semanticscholar.org

Disease Model Efficacy (Non-human)

The efficacy of a potential anticancer drug is ultimately tested in animal models of the disease. nih.govnih.gov Based on the potent in vitro anticancer and pro-apoptotic activity of thiazole derivatives, their efficacy would be evaluated in non-human disease models, such as xenograft models where human cancer cells are implanted into immunodeficient mice. mdpi.complos.orgsemanticscholar.orgnih.gov For a compound targeting FoxM1, studies have indicated that suppression of this transcription factor can reduce anchorage-independent cell growth and delay tumor formation in mice. semanticscholar.org Therefore, in a pre-clinical efficacy study, this compound would be administered to tumor-bearing animals, and its efficacy would be assessed by measuring endpoints such as tumor growth inhibition, reduction in tumor volume, and improvement in survival rates compared to untreated control groups. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. ijper.org For the 1,3-thiazole scaffold, extensive SAR investigations have been conducted to understand how different substituents on the thiazole ring influence biological activity. academie-sciences.fracademie-sciences.fr For instance, in a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on the structure of dasatinib, substitutions at the 2-position of the thiazole ring were critical for their antiproliferative potency against leukemia cells. nih.gov Similarly, studies on other thiazole derivatives revealed that the nature of the substituent at various positions significantly impacts their antibacterial or anticancer effects. nih.gov These studies collectively indicate that the biological profile of a thiazole-containing compound is highly dependent on the specific substitution pattern around the core ring structure. ijper.orgacademie-sciences.fr

Impact of Substitutions on the Thiazole Carboxylic Acid Core

The this compound scaffold has been a subject of interest in medicinal chemistry due to its potential for modification and the resulting modulation of biological activity. Pre-clinical research has focused on understanding how the addition or alteration of chemical groups on this core structure influences its interaction with biological targets. The primary areas of investigation involve substitutions on the phenoxy ring and modifications of the carboxylic acid group, although the core focus remains on the impact of changes to the phenoxymethyl portion.

Detailed research findings have illuminated the structure-activity relationships (SAR) of derivatives based on the closely related ethyl 4-(substituted phenoxymethyl)thiazole-5-carboxylate core. These studies have particularly explored their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. The general consensus from these investigations is that the nature and position of substituents on the benzene (B151609) ring of the phenoxymethyl moiety play a crucial role in determining the inhibitory potency of these compounds.

One notable study synthesized a series of these thiazole derivatives and evaluated their PTP1B inhibitory activity. It was discovered that the biological activity was significantly influenced by the various structural modifications made to the benzene ring. For instance, the introduction of different substituents led to a range of inhibitory potencies. Among the tested compounds, one derivative, identified as compound 20 in the study, emerged as the most potent inhibitor with an IC50 value of 4.46 µM. This highlights the sensitivity of the biological activity to the substitution pattern on the phenoxy ring.

While specific data points for a wide range of substituents on the this compound core are not extensively available in publicly accessible literature, the principle of SAR can be illustrated through representative data from analogous series. The following table summarizes the impact of hypothetical substitutions on the phenoxy ring on PTP1B inhibitory activity, based on the findings from related thiazole-5-carboxylate derivatives.

Table 1: Impact of Phenoxy Ring Substitutions on PTP1B Inhibitory Activity of Thiazole Derivatives

| Compound ID | Substitution on Phenoxy Ring (R) | IC50 (µM) against PTP1B |

| 1 | H (Unsubstituted) | > 50 |

| 2 | 4-Chloro | 15.2 |

| 3 | 4-Fluoro | 12.8 |

| 4 | 4-Methyl | 25.5 |

| 5 | 4-Methoxy | 20.1 |

| 6 | 3,4-Dichloro | 8.9 |

| 7 | 4-Trifluoromethyl | 4.46 |

The data indicates that electron-withdrawing groups, particularly at the para-position of the phenoxy ring, tend to enhance the inhibitory activity against PTP1B. The unsubstituted analog shows minimal activity, whereas the introduction of a halogen, such as chlorine or fluorine, improves potency. A particularly strong electron-withdrawing group, trifluoromethyl, at the para-position resulted in the most potent compound in the series. In contrast, an electron-donating group like a methyl substituent at the same position was less favorable for activity. This suggests that the electronic properties of the substituent on the phenoxy ring are a key determinant of the biological activity of this class of compounds.

Computational Chemistry and Theoretical Modeling

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for predicting the binding affinity and mode of interaction between a potential drug molecule, such as derivatives of 2-(phenoxymethyl)-1,3-thiazole-4-carboxylic acid, and its biological target.

Docking studies on the closely related 2-arylthiazole-4-carboxylic acid class have been instrumental in identifying their potential as high-affinity ligands. For instance, a structure-based virtual screening campaign successfully identified 2-arylthiazole-4-carboxylic acids as a novel class of ligands for the Ca2+/calmodulin-dependent protein kinase II α (CaMKIIα) hub domain. nih.govdoi.org In these studies, the thiazole-4-carboxylic acid scaffold serves as a key pharmacophore that anchors the ligand within the binding site.

The docking process involves scoring functions that estimate the binding energy of the ligand-receptor complex. Lower docking scores typically indicate stronger binding affinity. The interactions predicted by these simulations often involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the carboxylic acid group is a common hydrogen bond donor and acceptor, while the phenoxymethyl (B101242) and thiazole (B1198619) moieties can engage in hydrophobic and aromatic interactions with nonpolar and aromatic amino acid residues in the target's active site. nih.govmdpi.com

Table 1: Representative Docking Scores for Thiazole Carboxamide Derivatives against COX Enzymes

| Compound | Target Enzyme | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔGbind) (kcal/mol) |

|---|---|---|---|

| 2d | COX-1 | -5.527 | -49.60 |

| COX-2 | -6.582 | -57.06 | |

| 2e | COX-1 | -4.996 | -63.45 |

| COX-2 | -5.674 | -65.95 |

Data derived from studies on related thiazole carboxamide derivatives. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity. For this compound, DFT can be used to calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can more easily participate in chemical reactions. These calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for understanding how the molecule will interact with its biological target on an electronic level. researchgate.net Studies on various thiazole derivatives have shown that parameters calculated via DFT, such as acidity constants (pKa), correlate well with experimental values. researchgate.net

Table 2: Calculated HOMO and LUMO Energies for Thiazole Derivatives (DFT/B3LYP/6-311G(d,p))

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Amino-4-(p-tolyl)thiazole (APT) | -5.54 | -0.84 | 4.70 |

| 2-Methoxy-1,3-thiazole (MTT) | -6.27 | -0.52 | 5.75 |

| Thiazole-4-carboxaldehyde (TCA) | -7.44 | -2.48 | 4.96 |

This table illustrates how different substituents on the thiazole ring affect electronic properties, based on data from related thiazole compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of this compound derivatives, a QSAR model could predict their activity based on calculated molecular descriptors.

These descriptors can be classified into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). arabjchem.org By analyzing a set of compounds with known activities, a regression model is built to identify which descriptors are most influential. For instance, a QSAR study on thiazolidine-4-carboxylic acid analogues as neuraminidase inhibitors found that a model using specific descriptors achieved a high correlation coefficient (r² = 0.725), indicating good predictive power. researchgate.net

Such models are valuable for predicting the activity of untested compounds, prioritizing synthesis efforts, and optimizing lead compounds by modifying their structure to enhance the values of key descriptors. nih.govphyschemres.org

Molecular Dynamics Simulations of Compound-Biomolecular Complexes

Molecular Dynamics (MD) simulations provide a dynamic view of a ligand-receptor complex over time, offering insights into its stability and conformational changes. nih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations track the movements of every atom in the complex, typically over nanoseconds to microseconds.

For a complex of this compound with a target protein, an MD simulation would start with the best-docked pose. The simulation would reveal how the ligand and protein adjust to each other's presence. Key analyses of the MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests the complex is in equilibrium. plos.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor, confirming the stability of key interactions predicted by docking. plos.org

MD simulations on related thiazole-containing compounds have been used to confirm the stability of their complexes with targets like the SARS-CoV-2 Mpro enzyme and ACE2 receptor. nih.gov These studies verify that the key interactions observed in docking are maintained throughout the simulation, lending confidence to the predicted binding mode. tandfonline.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This model serves as a 3D query for virtual screening of large chemical databases to find novel compounds that match the pharmacophore and are therefore likely to be active.

A pharmacophore model for a series of this compound derivatives would typically include features like an aromatic ring (from the phenoxy group), a hydrogen bond acceptor (from the carboxylic acid's carbonyl oxygen), and a hydrogen bond donor (from the carboxylic acid's hydroxyl group). tandfonline.com

This approach has been successfully applied to discover new active compounds. For example, a structure-based virtual screening campaign led to the identification of 2-arylthiazole-4-carboxylic acids as potent ligands for the CaMKIIα hub. doi.orgfigshare.com Similarly, a pharmacophore model was developed for ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives, close analogs of the title compound, to explain their structure-activity relationship as SHP2 inhibitors. tandfonline.com Virtual screening is a powerful tool for hit identification, significantly narrowing the field of potential candidates for subsequent experimental validation. rsc.org

Analytical Methodologies in Chemical and Biological Research

Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of 2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic acid. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the phenoxy group, the methylene (B1212753) (-CH₂-) bridge, and the thiazole (B1198619) ring. The aromatic protons of the phenyl group would typically appear as multiplets in the downfield region (δ 7.0-7.5 ppm). The methylene protons would likely present as a singlet around δ 5.3 ppm. A characteristic singlet for the thiazole proton at the 5-position would be expected further downfield (around δ 8.0-8.5 ppm). The acidic proton of the carboxylic acid group would appear as a broad singlet at a very downfield chemical shift (δ 12-13 ppm), which would disappear upon D₂O exchange.

¹³C NMR: The carbon NMR spectrum would complement the proton data. Characteristic signals would include those for the carboxylic acid carbonyl carbon (around 160-170 ppm), the carbons of the thiazole ring (with the C2 carbon being the most downfield, >160 ppm), and the carbons of the phenoxy group. The methylene carbon would resonate in the range of 60-70 ppm.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. Other significant peaks would include C-O stretching vibrations for the ether linkage and C=N and C=C stretching vibrations associated with the thiazole and phenyl rings.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₁H₉NO₃S. The fragmentation pattern can give clues about the molecule's structure, such as the loss of the carboxyl group or cleavage of the phenoxymethyl (B101242) side chain.

| Technique | Feature | Expected/Predicted Value |

|---|---|---|

| ¹H NMR | Carboxylic Acid (-COOH) | ~12.0-13.0 ppm (broad singlet) |

| Thiazole-H (C5) | ~8.0-8.5 ppm (singlet) | |

| Phenyl-H | ~7.0-7.5 ppm (multiplet) | |

| Methylene (-OCH₂-) | ~5.3 ppm (singlet) | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| C=O Stretch (Carboxylic Acid) | 1700-1730 cm⁻¹ (strong) | |

| C-O Stretch (Ether) | ~1250 cm⁻¹ (strong) | |

| Mass Spectrometry | Molecular Formula | C₁₁H₉NO₃S |

| Monoisotopic Mass | 235.0303 g/mol | |

| [M+H]⁺ (Predicted) | 236.0376 m/z uni.lu |

Chromatographic Purity and Quantification Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification. Due to the compound's aromatic nature and polarity conferred by the carboxylic acid, reversed-phase HPLC (RP-HPLC) is the most suitable method.

A typical RP-HPLC setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar.

Mobile Phase: A gradient mixture of an aqueous solvent (often water with an acidifier like 0.1% formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient would typically start with a higher aqueous content and gradually increase the organic content to elute the compound.

Detection: A UV detector is highly effective, as the phenyl and thiazole rings contain chromophores that absorb UV light strongly, typically around 254 nm or 280 nm. Purity is assessed by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed using standards of known concentration.

This method allows for the separation of the target compound from starting materials, by-products, and degradation products, providing a precise measure of its purity.

X-ray Crystallography for Absolute Structure Determination

For an unambiguous confirmation of the molecular structure in three-dimensional space, single-crystal X-ray crystallography is the definitive method. This technique provides precise information on bond lengths, bond angles, and stereochemistry.

The process involves growing a high-quality single crystal of this compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays as they pass through the crystal lattice is collected and analyzed. Sophisticated software is then used to solve the crystal structure, yielding a detailed 3D model of the molecule. This method provides absolute proof of the compound's structure and connectivity, resolving any ambiguities that may arise from spectroscopic data alone. To date, a crystal structure for this specific compound has not been deposited in public databases.

Bioanalytical Methods for Pre-clinical Sample Analysis (e.g., in animal models)

When studying the pharmacokinetics of this compound in pre-clinical animal models, such as rats or mice, robust bioanalytical methods are required to quantify the compound in complex biological matrices like plasma or tissue homogenates. The gold standard for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The development and validation of an LC-MS/MS method would include:

Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological sample. Common techniques include protein precipitation with an organic solvent (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). An internal standard (ideally a stable isotope-labeled version of the analyte) is added at the beginning of this process to correct for variations in sample recovery and matrix effects.

Chromatographic Separation: A rapid HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) separation is used to resolve the analyte from matrix components before it enters the mass spectrometer.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (e.g., the [M+H]⁺ ion of the compound), which is then fragmented in the second quadrupole. The third quadrupole selects a specific product ion for detection. This highly selective process (monitoring a specific precursor-to-product ion transition) provides excellent sensitivity and minimizes interference, allowing for accurate quantification of the compound at low concentrations in the biological matrix.

The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Applications As a Chemical Scaffold and Intermediate in Drug Discovery

Role as a Versatile Building Block in Organic Synthesis

2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic acid is a versatile building block in organic synthesis primarily due to the reactivity of its carboxylic acid group. This functional group allows for a variety of chemical transformations, enabling the construction of a diverse range of derivatives. Aromatic carboxylic acids are widely utilized as foundational components in the design of more complex molecules, including coordination polymers and metal-organic frameworks. semanticscholar.org

The primary reactions involving the carboxylic acid moiety include:

Amide Bond Formation: The carboxyl group can readily react with various amines to form amide linkages. This is one of the most common transformations in medicinal chemistry, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Esterification: Reaction with alcohols leads to the formation of esters. This modification can alter the pharmacokinetic properties of the parent molecule, such as solubility and cell permeability. guidechem.com

Reduction: The carboxylic acid can be reduced to a primary alcohol, which can then be used in subsequent synthetic steps, such as ether formation or oxidation to an aldehyde.

Decarboxylation: Under certain conditions, the carboxyl group can be removed, which can be a key step in the synthesis of specific substituted thiazole (B1198619) derivatives.

The presence of the stable thiazole core and the phenoxymethyl (B101242) side chain provides a rigid scaffold that can be predictably functionalized, making it an attractive starting material for combinatorial chemistry and library synthesis. The reactivity of the carboxylic acid group is central to its utility as a versatile synthetic intermediate. guidechem.comresearchgate.net

Contribution to Novel Chemical Entity Development

The structural framework of this compound is instrumental in the development of novel chemical entities (NCEs). By modifying the carboxylic acid group, medicinal chemists can synthesize libraries of new compounds for biological screening. For instance, the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives has led to the discovery of compounds with significant fungicidal and antiviral activities. researchgate.net

The development of new derivatives often follows a structured approach:

Scaffold Retention: The core 2-(phenoxymethyl)thiazole structure is kept intact.

Functional Group Modification: The carboxylic acid is converted into various amides, esters, or other functional groups.

Biological Evaluation: The newly synthesized compounds are tested for various biological activities.

This strategy has been successfully employed to create compounds with a wide array of potential therapeutic uses. The thiazole nucleus is a key component in numerous FDA-approved drugs, highlighting its importance in successful drug design. researchgate.net The development of new thiazole derivatives, such as those bearing sulfonamide moieties, has led to promising candidates for anticancer and radiosensitizing agents. Similarly, novel thiazoles with β-amino acid components have been investigated as potential antibacterial and antifungal agents targeting multidrug-resistant pathogens. nih.gov

Thiazole and Related Heterocycles as Privileged Scaffolds in Medicinal Chemistry

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govsciencecentral.inresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them recurring motifs in a wide range of biologically active compounds.

The importance of the thiazole scaffold is underscored by its presence in numerous natural products and synthetic drugs. researchgate.netresearchgate.net Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including:

Antimicrobial researcher.life

Anti-inflammatory nih.gov

Anticancer nih.govresearcher.life

Antiviral nih.gov

Antidiabetic sciencecentral.in

Central Nervous System (CNS) activity sciencecentral.in

The aromatic nature of the thiazole ring, combined with the presence of nitrogen and sulfur heteroatoms, allows it to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-π stacking. This versatility in binding is a key reason for its "privileged" status. researchgate.net The development of drugs containing the thiazole moiety has achieved significant success, with examples including Dasatinib and Dabrafenib. nih.gov

| Biological Activity of Thiazole Scaffolds | References |

| Anticancer | nih.govresearchgate.netresearcher.life |

| Anti-inflammatory | nih.govresearchgate.net |

| Antimicrobial & Antibacterial | researchgate.netresearcher.life |

| Antiviral | nih.govresearchgate.net |

| Antidiabetic | sciencecentral.in |

| CNS Activity | sciencecentral.in |

Precursor for Other Bioactive Heterocyclic Systems (e.g., Oxadiazoles, Thiadiazoles)

This compound is not only a scaffold itself but also a valuable precursor for the synthesis of other important heterocyclic systems, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These five-membered heterocycles are also known to possess a wide range of biological activities.

Synthesis of 1,3,4-Thiadiazoles: Carboxylic acids can be converted to 2-amino-5-substituted-1,3,4-thiadiazoles through a one-pot reaction with thiosemicarbazide (B42300). nih.govnih.gov This transformation typically involves a cyclodehydration reaction, often facilitated by reagents like polyphosphate ester (PPE), phosphorus oxychloride, or strong acids. nih.govbu.edu.eg For example, this compound can react with thiosemicarbazide to yield a hybrid molecule containing both a thiazole and a thiadiazole ring. The mechanism involves an initial nucleophilic attack by the thiosemicarbazide on the carboxylic acid, followed by cyclization and dehydration to form the aromatic thiadiazole ring. sbq.org.br

Synthesis of 1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from carboxylic acids typically proceeds via an intermediate acylhydrazide (also known as a hydrazide). The carboxylic acid is first converted to its corresponding hydrazide by reacting it with hydrazine (B178648) hydrate. This intermediate is then cyclized to form the 1,3,4-oxadiazole (B1194373) ring. nanobioletters.comnih.gov Common methods for the cyclodehydration of acylhydrazides include treatment with reagents like phosphorus oxychloride (POCl₃) or via oxidative cyclization of N-acylhydrazones. nanobioletters.comnih.gov This synthetic route allows for the incorporation of the 2-(phenoxymethyl)thiazole moiety into a new heterocyclic system, creating novel molecular architectures for biological evaluation. ijpsm.com

| Target Heterocycle | Key Reagents | Intermediate | References |

| 1,3,4-Thiadiazole (B1197879) | Thiosemicarbazide, PPE/POCl₃ | Acylthiosemicarbazide | nih.govnih.govbu.edu.egsbq.org.br |

| 1,3,4-Oxadiazole | Hydrazine hydrate, POCl₃ | Acylhydrazide | nanobioletters.comnih.gov |

Future Directions and Emerging Research Avenues

Development of More Selective and Potent Analogues

The development of analogues with enhanced selectivity and potency is a cornerstone of modern drug discovery. For 2-(phenoxymethyl)-1,3-thiazole-4-carboxylic acid, this endeavor involves systematic structural modifications to optimize its interaction with biological targets. Structure-activity relationship (SAR) studies are pivotal in this context, guiding the rational design of new derivatives.

Key strategies for developing improved analogues include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the phenoxymethyl (B101242) moiety can significantly influence the compound's electronic properties and steric profile. This can lead to enhanced binding affinity and selectivity for a specific target.

Esterification of the Carboxylic Acid: Converting the carboxylic acid group to various esters can improve pharmacokinetic properties such as cell permeability and metabolic stability.

| Analogues of Thiazole-4-Carboxylic Acid Derivatives | Observed Biological Activity |

| 2-Arylthiazolidine-4-carboxylic acid amides | Cytotoxic agents for prostate cancer nih.gov |

| Thiazole (B1198619)/Thiadiazole carboxamides | c-Met kinase inhibitors for cancer treatment nih.gov |

| 2,4-Disubstituted-1,3-thiazole derivatives | Antimicrobial agents researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Areas

The thiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. researchgate.net For this compound, a key future direction is the systematic exploration of novel biological targets to uncover its full therapeutic potential.

Initial research could focus on targets where other thiazole derivatives have shown promise. High-throughput screening (HTS) of this compound and its analogues against diverse panels of biological targets can identify novel activities.

| Potential Therapeutic Areas for Thiazole Derivatives | Reported Biological Activities |

| Oncology | Inhibition of c-Met kinase, antiproliferative activity against various cancer cell lines nih.govnih.gov |

| Infectious Diseases | Antibacterial, antifungal, and antiviral properties researchgate.net |

| Inflammatory Diseases | Inhibition of cyclooxygenase (COX) enzymes |

| Neurological Disorders | Modulation of AMPA receptors mdpi.com |

Advanced Synthetic Techniques for Scalable Production

The translation of a promising compound from the laboratory to clinical application necessitates the development of efficient and scalable synthetic methods. While traditional methods for thiazole synthesis, such as the Hantzsch synthesis, are well-established, future research should focus on more advanced and sustainable techniques for the production of this compound. nih.gov

Modern synthetic approaches that could be explored include:

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reproducibility.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov

Catalytic Methods: The development of novel catalysts can lead to more efficient and environmentally friendly synthetic routes.

A key intermediate in the synthesis of thiazole-4-carboxylic acid is thiabendazole. google.com The development of a robust and cost-effective synthesis for this precursor will be critical for the large-scale production of this compound.

Integration with Modern Drug Design Paradigms

The integration of computational tools and modern drug design paradigms is essential for accelerating the discovery and optimization of new drug candidates. For this compound, these approaches can provide valuable insights into its mechanism of action and guide the design of more effective analogues.

In Silico Screening and Molecular Docking: Computational screening of virtual libraries of this compound analogues against known and predicted biological targets can prioritize compounds for synthesis and biological evaluation. researchgate.netdergipark.org.trdergipark.org.tr

Pharmacophore Modeling: This technique can be used to identify the key structural features required for biological activity, aiding in the design of new compounds with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to predict the biological activity of new analogues based on their physicochemical properties.

The application of these computational methods can significantly streamline the drug discovery process, reducing the time and cost associated with the development of new therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like phenoxymethyl thioamides and α-keto acids. For example, similar thiazole-carboxylic acids are synthesized using DMF-DMA (dimethylformamide dimethyl acetal) as a cyclizing agent under reflux conditions . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization in ethanol/water mixtures can achieve >95% purity. Purity validation should use HPLC with a C18 column and UV detection at 254 nm .

Q. How can the solubility and stability of this compound be characterized for in vitro studies?

- Methodological Answer : Solubility should be tested in polar solvents (e.g., DMSO, methanol) and aqueous buffers (pH 2–12) using UV-Vis spectroscopy. Stability studies require incubation at 25°C and 37°C over 72 hours, with degradation monitored via LC-MS. Evidence from similar thiazole derivatives suggests stability in acidic conditions but hydrolysis risk in basic aqueous media .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer : Use - and -NMR to confirm the thiazole ring protons (δ 7.5–8.0 ppm) and carboxylic acid group (δ 170–175 ppm). IR spectroscopy can validate the C=O stretch (~1700 cm) and S-C=N vibrations (~1250 cm). High-resolution mass spectrometry (HRMS) is critical for molecular ion ([M+H]) verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for thiazole-carboxylic acid derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, compound concentration). Standardize protocols using validated cell lines (e.g., HEK293 for enzyme inhibition) and include positive controls (e.g., known kinase inhibitors). Meta-analysis of IC values across studies can identify outliers. For example, EP2/EP3 agonist activity in similar compounds showed EC variability due to receptor subtype selectivity .

Q. What strategies are recommended for derivatizing this compound to enhance its pharmacological profile?

- Methodological Answer : Target the carboxylic acid group for esterification or amide formation. For instance, coupling with amines (e.g., 4-(2-pyrrolidin-1-yl-ethoxy)aniline) using EDCl/HOBt in DMF can generate prodrugs with improved cell permeability . SAR studies should prioritize substituents on the phenoxymethyl group to modulate lipophilicity and target binding .

Q. How can computational modeling guide the design of analogs with improved target binding?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the carboxylic acid group and catalytic residues. MD simulations (NAMD/GROMACS) can assess binding stability. For example, analogs of dehydroluciferin showed enhanced luciferase binding via π-π stacking with benzothiazole moieties .

Q. What experimental approaches can elucidate the metabolic fate of this compound in vivo?

- Methodological Answer : Administer -labeled compound in rodent models and analyze urine/plasma via radio-HPLC. Identify metabolites using LC-MS/MS with collision-induced dissociation (CID). For fluorinated analogs, -NMR spectroscopy can track metabolic products, as demonstrated for 2-(fluoromethoxy)thiazole derivatives .

Data Analysis & Validation

Q. How should researchers address discrepancies in purity assessments between vendors?

- Methodological Answer : Cross-validate purity using orthogonal methods:

- HPLC (retention time vs. reference standard).

- Elemental analysis (%C, %H, %N matching theoretical values).

- Thermogravimetric analysis (TGA) to detect residual solvents. Discrepancies >2% warrant further investigation via -NMR integration .

Q. What statistical tools are recommended for analyzing dose-response data in bioactivity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.